![molecular formula C9H9ClF3NO3 B2369160 3-(Trifluoromethoxy)-dl-phenylglycine HCl CAS No. 1820603-68-6](/img/structure/B2369160.png)
3-(Trifluoromethoxy)-dl-phenylglycine HCl
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Overview
Description
The compound “3-(Trifluoromethoxy)-dl-phenylglycine HCl” is a derivative of phenylglycine, which is a type of amino acid. The trifluoromethoxy group (–O–CF3) is a chemical group that can be seen as a methoxy group (–O–CH3) whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethoxy group is a challenge due to indirect synthetical strategies and volatile reagents . The trifluoromethoxy group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Scientific Research Applications
Structural and Spectroscopic Applications : Phenylglycine, a molecule related to 3-(Trifluoromethoxy)-dl-phenylglycine HCl, is of interest due to its potential applications as a medical agent and its role in alkali ion transport in biological and medical systems. Its crystal structure and vibrational properties were studied in potassium dl-phenylglycinate salt (PGLYK) using X-ray diffraction and vibrational spectroscopy, which could be relevant for understanding similar compounds (Ilczyszyn, Lis, Wierzejewska, & Zatajska, 2009).
Pharmacological Research : Research on DL-2-phenylglycine and its derivatives, which are structurally related to 3-(Trifluoromethoxy)-dl-phenylglycine HCl, has shown potential in pharmacological applications. For instance, the synthesis of P-substituted DL-2-phenylglycine octylesters, which are potential anti-inflammatory and analgesic substances with spasmolytic activity, illustrates the compound's relevance in drug development (Sprung, Kobow, & Schulz, 1989).
Chemical Synthesis and Resolution : The compound's related amino acid, DL-phenylglycine, has been used in chemical synthesis and resolution processes. For example, it has been involved in the preparation of optically active amino alcohols and in asymmetric transformations (Saigo, Miura, Ishizaki, & Nohira, 1982). This indicates the potential use of 3-(Trifluoromethoxy)-dl-phenylglycine HCl in stereospecific chemical processes.
Material Science and Photopolymerization : A study involving N-phenylglycine, a structurally similar compound, demonstrated its use in high-performance photoinitiating systems for 3D printing and photocomposites synthesis. This indicates the potential application of related compounds like 3-(Trifluoromethoxy)-dl-phenylglycine HCl in material science and photopolymerization processes (Al Mousawi et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPAFWHCBBMEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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